

# 4,6-Dimethoxypyrimidin-5-methylamine molecular structure

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## Compound of Interest

Compound Name: 4,6-Dimethoxypyrimidin-5-methylamine

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An In-depth Technical Guide: The Molecular Structure, Analysis, and Synthetic Utility of 4,6-Dimethoxypyrimidin-5-amine

## Abstract

This technical guide provides a comprehensive examination of 4,6-Dimethoxypyrimidin-5-amine (CAS No. 15846-15-8), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrimidine scaffold is a well-established "privileged structure" in pharmacology, known for its presence in a multitude of bioactive agents.<sup>[1][2]</sup> This document delves into the core molecular architecture of 4,6-Dimethoxypyrimidin-5-amine, outlines its key physicochemical properties, presents a detailed, plausible synthetic pathway, and establishes a robust framework for its structural elucidation using modern spectroscopic techniques. Furthermore, we explore its chemical reactivity and strategic importance as a versatile building block for the synthesis of novel compounds with therapeutic potential. This guide is intended for scientists and professionals who require a deep technical understanding of this molecule for applications in organic synthesis and drug discovery.

## The Pyrimidine Scaffold: A Cornerstone of Medicinal Chemistry

The pyrimidine ring, a 1,3-diazine, is a fundamental heterocyclic motif not only in the building blocks of life (cytosine, thymine, and uracil in nucleic acids) but also in a vast array of synthetic drugs.<sup>[2][3]</sup> Its unique electronic properties, ability to participate in hydrogen bonding, and synthetically accessible substitution points make it an ideal core for designing molecules that can interact with diverse biological targets.<sup>[1]</sup> Pyrimidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.<sup>[1][4]</sup>

4,6-Dimethoxypyrimidin-5-amine emerges as a particularly valuable intermediate within this chemical class. Its specific arrangement of two electron-donating methoxy groups and a nucleophilic amino group on the pyrimidine ring creates a unique combination of reactivity and structural features, making it a powerful precursor for generating libraries of more complex, biologically active molecules.<sup>[1]</sup>

## Core Molecular Structure and Physicochemical Properties

The molecular structure of 4,6-Dimethoxypyrimidin-5-amine is defined by a central pyrimidine ring. Two methoxy (-OCH<sub>3</sub>) groups are substituted at the C4 and C6 positions, and an amine (-NH<sub>2</sub>) group is located at the C5 position. The presence of the electron-donating methoxy and amino groups significantly influences the electron density and reactivity of the aromatic ring.

## Physicochemical Data Summary

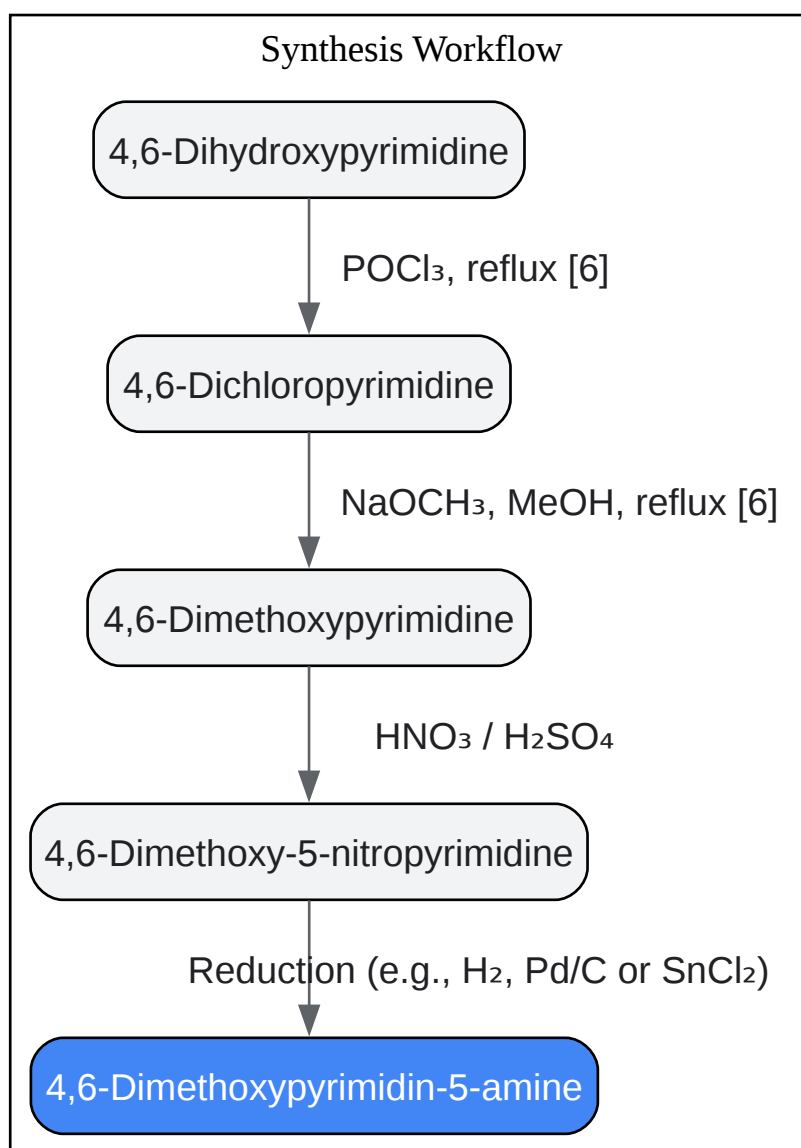
The key properties of 4,6-Dimethoxypyrimidin-5-amine are summarized in the table below for quick reference.

Property	Value	Source(s)
CAS Number	15846-15-8	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>
IUPAC Name	4,6-dimethoxypyrimidin-5-amine	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>6</sub> H <sub>9</sub> N <sub>3</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[6]</a>
Molecular Weight	155.15 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	Off-White Solid	<a href="#">[7]</a>
Melting Point	88-89 °C	<a href="#">[7]</a>
Solubility	Soluble in DMSO, Methanol	<a href="#">[7]</a>
Storage	2–8 °C, under inert gas	<a href="#">[3]</a> <a href="#">[7]</a>
InChI Key	SYIABKXOJVXKDU-UHFFFAOYSA-N	<a href="#">[1]</a>

## A Plausible Synthetic Pathway

As a specialized intermediate, 4,6-Dimethoxypyrimidin-5-amine is not typically synthesized from elementary starting materials in a standard laboratory setting but rather from advanced precursors. A chemically logical and efficient route involves the reduction of its nitro-analogue, 4,6-dimethoxy-5-nitropyrimidine. This precursor can, in turn, be synthesized from a common starting material like 4,6-dihydroxypyrimidine.

The causality behind this multi-step approach is rooted in the principles of aromatic chemistry and functional group interconversion. The hydroxyl groups of the starting pyrimidine are first converted to chloro groups to activate the positions for nucleophilic substitution by methoxide. The subsequent nitration step is directed to the electron-rich C5 position, followed by a standard reduction to yield the target amine.



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Caption: Plausible synthetic workflow for 4,6-Dimethoxypyrimidin-5-amine.

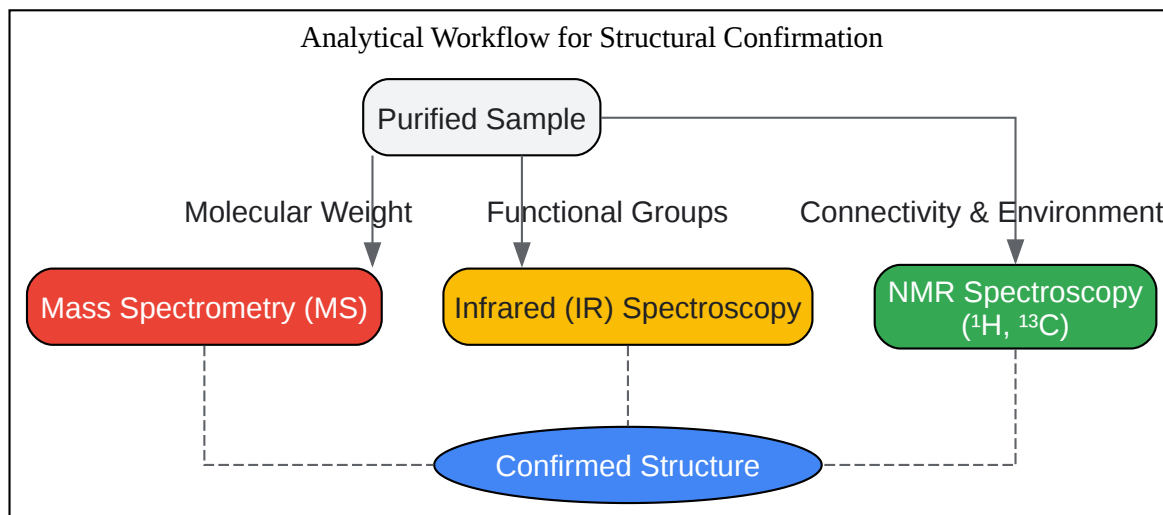
## Experimental Protocol: Reduction of 4,6-Dimethoxy-5-nitropyrimidine

This protocol describes the final, critical step of the synthesis. The self-validating nature of this protocol relies on the distinct physical and spectroscopic differences between the starting material (nitro compound) and the final product (amine).

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dimethoxy-5-nitropyrimidine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
- **Catalyst Addition:** Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution (approx. 5-10% by weight of the starting material).
- **Hydrogenation:** Purge the flask with nitrogen gas, then introduce hydrogen gas (H<sub>2</sub>) via a balloon or a hydrogenation apparatus.
- **Reaction Monitoring:** Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of the product spot (which may be visualized under UV light or with a potassium permanganate stain).
- **Work-up:** Once the reaction is complete (typically 2-4 hours), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Use caution as Pd/C can be pyrophoric.
- **Isolation:** Evaporate the solvent from the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4,6-Dimethoxypyrimidin-5-amine.
- **Validation:** Confirm the identity and purity of the final product using the spectroscopic methods detailed in Section 4.

## Spectroscopic Elucidation of the Molecular Structure

Structural confirmation is paramount. The following section details the expected spectroscopic signatures for 4,6-Dimethoxypyrimidin-5-amine, providing a basis for its unambiguous identification. The choice of these techniques (MS, IR, NMR) provides a multi-faceted and self-validating analytical workflow.



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Caption: Integrated spectroscopic workflow for structural validation.

## Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the compound. For 4,6-Dimethoxypyrimidin-5-amine, Electron Impact (EI) or Electrospray Ionization (ESI) can be used.

- Expected Data: The primary validation is the observation of the molecular ion peak  $[M]^+$ .

m/z Value	Assignment	Rationale
155	$[M]^+$	Molecular Ion Peak, confirming the molecular weight.
140	$[M - CH_3]^+$	Loss of a methyl radical from a methoxy group.

| 124 |  $[M - OCH_3]^+$  | Loss of a methoxy radical. |

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The analysis is typically performed on a solid sample using a KBr pellet.

- Expected Data: The presence of N-H and C-O bonds will give rise to characteristic absorption bands.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450 - 3300	Medium-Strong	N-H stretching (asymmetric and symmetric) of the amine group.
2950 - 2850	Medium	C-H stretching of the methoxy groups.
~1640	Strong	N-H scissoring (bending) of the amine group.
1600 - 1450	Medium-Strong	C=C and C=N stretching of the pyrimidine ring.
1250 - 1200	Strong	C-O stretching (asymmetric) of the aryl ether.

| 1050 - 1000 | Strong | C-O stretching (symmetric) of the aryl ether. |

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise atomic connectivity and chemical environment. Spectra are typically recorded in a deuterated solvent like DMSO-d<sub>6</sub> or CDCl<sub>3</sub>.

- <sup>1</sup>H NMR Predictions: The symmetry of the molecule simplifies the proton spectrum.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.2	Singlet	1H	H at C2	Aromatic proton on the electron-deficient pyrimidine ring.
~4.5	Broad Singlet	2H	-NH <sub>2</sub>	Amine protons; broad due to quadrupole effects and potential exchange.

| ~3.9 | Singlet | 6H | -OCH<sub>3</sub> | The two methoxy groups are chemically equivalent due to molecular symmetry. |

- <sup>13</sup>C NMR Predictions: The number of signals reflects the carbon symmetry.

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~165	C4, C6	Carbons attached to two heteroatoms (N and O), highly deshielded.
~158	C2	Aromatic carbon in the pyrimidine ring.
~120	C5	Carbon attached to the amine group.

| ~55 | -OCH<sub>3</sub> | Carbons of the methoxy groups. |



## Reactivity and Application as a Synthetic Intermediate

The utility of 4,6-Dimethoxypyrimidin-5-amine as a building block stems from the reactivity of its amino group.<sup>[1]</sup> This group serves as a versatile handle for introducing a wide variety of substituents.

- **Acylation:** The amino group can readily react with acyl chlorides or anhydrides to form amides, linking the pyrimidine core to other molecular fragments.<sup>[1]</sup>
- **Alkylation:** It can undergo N-alkylation to introduce alkyl chains.
- **Buchwald-Hartwig Amination:** It can serve as the amine component in palladium-catalyzed cross-coupling reactions to form C-N bonds with aryl halides.

This chemical versatility allows for the systematic modification of the core structure, enabling the generation of large compound libraries for high-throughput screening in drug discovery programs.<sup>[1]</sup> For instance, attaching different side chains via these reactions can modulate the molecule's solubility, lipophilicity, and binding affinity for a specific biological target.

## Significance in Drug Discovery

The 4,6-dimethoxypyrimidine scaffold is a privileged motif in modern drug design. Closely related analogues are known to possess potent biological activities, suggesting high potential for derivatives of 4,6-Dimethoxypyrimidin-5-amine.

- **Enzyme Inhibition:** Many kinase inhibitors, a critical class of anticancer drugs, feature a substituted pyrimidine core that mimics the adenine ring of ATP to bind in the enzyme's active site.<sup>[2][8]</sup> Derivatives of this compound are prime candidates for the development of novel inhibitors targeting kinases or other enzymes.<sup>[1]</sup>
- **Immunomodulation:** Research on related substituted pyrimidines has shown potent inhibition of nitric oxide (NO) production, indicating potential for developing anti-inflammatory or immunomodulatory agents.<sup>[1][4]</sup>
- **Scaffold for Bioisosteric Replacement:** The dimethoxypyrimidine ring can serve as a bioisostere for other aromatic systems, like a phenyl ring, offering an alternative with

improved metabolic properties or different vector orientations for substituents.[2]

## Conclusion

4,6-Dimethoxypyrimidin-5-amine is more than a simple chemical; it is a strategically designed molecular tool for advanced chemical synthesis and drug discovery. Its structure, characterized by a functionalized pyrimidine core, provides a robust platform for creating novel and diverse molecular entities. A thorough understanding of its synthesis, structural properties, and spectroscopic signatures—as detailed in this guide—is essential for researchers aiming to leverage its full potential. The combination of its inherent bioactivity profile and synthetic tractability ensures that 4,6-Dimethoxypyrimidin-5-amine will remain a highly relevant and valuable intermediate in the ongoing search for next-generation therapeutics.

## References

- The Royal Society of Chemistry. (2019). Supporting Information.
- LookChem. (n.d.). Cas 5018-45-1,5,6-Dimethoxypyrimidin-4-ylamine.
- Xu, D., et al. (n.d.). NOTE A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.
- Not specified. (n.d.). Tables For Organic Structure Analysis.
- ChemBK. (n.d.). 5,6-dimethoxypyrimidin-4-amine.
- PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine.
- National Institutes of Health (NIH). (n.d.). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives.
- RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.
- ResearchGate. (n.d.). The simple synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine.
- MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
- PubMed. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl)-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer.
- PubChem. (n.d.). 4,6-Dimethoxy-5-nitropyrimidine.
- PubMed. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor.

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## Sources

- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. cas 15846-15-8|| where to buy 4,6-Dimethoxypyrimidin-5-amine [english.chemenu.com]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing)  
DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. lookchem.com [lookchem.com]
- 7. chembk.com [chembk.com]
- 8. Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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